molecular formula C16H18FN3O4 B6971443 N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide

Cat. No.: B6971443
M. Wt: 335.33 g/mol
InChI Key: YIJSQQVLWHBXRV-UHFFFAOYSA-N
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Description

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic core, which is a bicyclic system where two rings share a single atom, and it is functionalized with a fluoro and methoxy group on the benzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-24-12-7-9(4-5-11(12)17)13(21)18-8-10-3-2-6-16(10)14(22)19-15(23)20-16/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,21)(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJSQQVLWHBXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2CCCC23C(=O)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization of the benzamide moiety. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate diamines and diketones under controlled conditions.

    Functionalization of the Benzamide Moiety: Introduction of the fluoro and methoxy groups can be accomplished through electrophilic aromatic substitution reactions using suitable reagents like fluorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide
  • N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide

These compounds share the spirocyclic core but differ in the functional groups attached to the benzamide moiety The unique combination of fluoro and methoxy groups in N-[(2,4-dioxo-1,3-diazaspiro[4

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